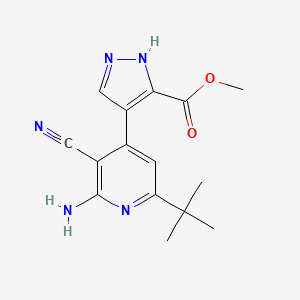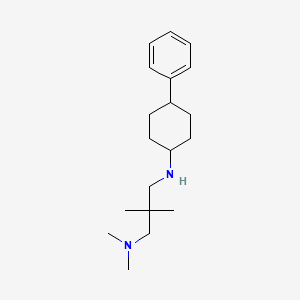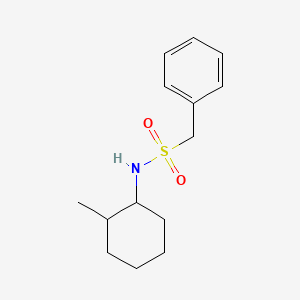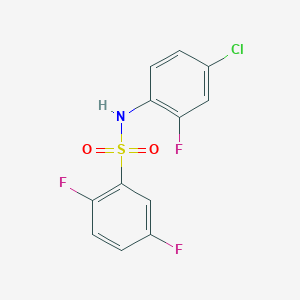![molecular formula C12H14N4O3S B5300470 1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for scientific research.
Métodos De Preparación
The synthesis of 1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps. One common method includes the reaction of 4-(methylsulfamoyl)aniline with ethyl 2-cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or nickel complexes .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .
Aplicaciones Científicas De Investigación
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in pathways involving sulfamoyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research .
Comparación Con Compuestos Similares
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
4-methylsulfamoylbenzeneboronic acid: This compound shares the sulfamoyl group but differs in its boronic acid moiety, leading to different chemical properties and applications.
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide: This is a positional isomer with the carboxamide group at a different position, affecting its reactivity and biological activity
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-N-[4-(methylsulfamoyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-13-20(18,19)10-5-3-9(4-6-10)15-12(17)11-7-8-14-16(11)2/h3-8,13H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNBJZGBLTWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6E)-2-butyl-5-imino-6-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)




![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5300444.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![1-[(3-Methoxyphenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-2-one](/img/structure/B5300456.png)
![N-[(4-bromophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5300465.png)

![3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
